A Technical Guide to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile: Structure, Synthesis, and Reactivity for Drug Discovery
A Technical Guide to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile: Structure, Synthesis, and Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the structure, synthesis, and chemical behavior of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS No. 38275-50-2). This heterocyclic compound has emerged as a highly valuable and reactive intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors. The core of its utility lies in the strategic placement of two key functional groups: a nitrile at the C5 position and a methylsulfonyl group at the C2 position. The powerful electron-withdrawing nature of both substituents renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), making the methylsulfonyl moiety an exceptional leaving group. This guide will dissect the electronic properties that confer this reactivity, provide validated synthetic protocols, and explore its application as a strategic building block in the development of advanced pharmaceutical agents.
Molecular Structure and Physicochemical Properties
2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a substituted pyrimidine with the molecular formula C₆H₅N₃O₂S.[1][2] Its structure is characterized by a six-membered aromatic pyrimidine ring, a nitrile group (-C≡N) at position 5, and a methylsulfonyl group (-SO₂CH₃) at position 2.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-(methylsulfonyl)pyrimidine-5-carbonitrile | [2] |
| CAS Number | 38275-50-2 | [1][2][3][4] |
| Molecular Formula | C₆H₅N₃O₂S | [1][2] |
| Molecular Weight | 183.19 g/mol | [1][2] |
| SMILES | CS(=O)(=O)C1=NC=C(C=N1)C#N | [2] |
| InChIKey | SAZRYISVTJYEBH-UHFFFAOYSA-N | [1] |
Structural Analysis and Electronic Effects
The chemical reactivity of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a direct consequence of its electronic structure. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is dramatically amplified by the potent electron-withdrawing properties of the nitrile and methylsulfonyl groups.
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Inductive and Mesomeric Effects: Both the nitrile and sulfonyl groups exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This synergy significantly depletes electron density from the pyrimidine ring, particularly at the C2, C4, and C6 positions.
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Activation for SNAr: The C2 position, where the methylsulfonyl group is attached, becomes exceptionally electrophilic. The sulfone is a superb leaving group because its conjugate acid, methanesulfinic acid, is relatively stable. This electronic arrangement makes the molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility in synthetic chemistry.
Synthesis of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile
The most established and logical synthetic route to 2-(methylsulfonyl)pyrimidine derivatives involves a two-step process starting from a corresponding thio-precursor: S-methylation followed by oxidation. While a specific protocol for the 5-carbonitrile derivative is not explicitly detailed in leading journals, the methodology is robust and widely applicable. The following protocol is based on well-documented procedures for analogous structures.
Workflow for Synthesis
Caption: General synthetic workflow for 2-(Methylsulfonyl)pyrimidine-5-carbonitrile.
Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile (Intermediate)
This step involves the S-alkylation of a suitable 2-mercaptopyrimidine precursor. The synthesis of related 2-(methylthio)-dihydropyrimidine-5-carbonitriles has been achieved through the alkylation of the corresponding 2-mercapto derivatives with methyl iodide in the presence of a base like alcoholic potassium hydroxide.
Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (Final Product)
The oxidation of the intermediate thioether to the sulfone is the critical final step. This transformation is reliably achieved using common and powerful oxidizing agents.
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Causality behind Reagent Choice:
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m-Chloroperoxybenzoic acid (m-CPBA): This reagent is highly effective for oxidizing sulfides to sulfones. It is often used in chlorinated solvents like dichloromethane (DCM) at controlled temperatures, starting at 0 °C and allowing the reaction to warm to room temperature. The stoichiometry is crucial; two equivalents of m-CPBA are required per equivalent of the thioether to ensure complete oxidation to the sulfone rather than stopping at the sulfoxide intermediate.
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Oxone® (Potassium peroxymonosulfate): This is an inexpensive, stable, and environmentally benign oxidant. It is typically used in a biphasic solvent system, such as water and acetone, providing a powerful and clean oxidation.
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Detailed Protocol (Example using m-CPBA):
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Dissolve 2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice-water bath.
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Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
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Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(Methylsulfonyl)pyrimidine-5-carbonitrile.
Spectroscopic Characterization
Predicted ¹H NMR (in CDCl₃, 400 MHz):
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δ ~9.3-9.4 ppm (s, 2H): The two protons on the pyrimidine ring (H4 and H6) are in identical chemical environments. They are expected to appear as a sharp singlet far downfield. This significant downfield shift is due to the strong deshielding effect from the adjacent electronegative nitrogen atoms and the powerful electron-withdrawing effects of both the C2-sulfonyl and C5-nitrile groups.
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δ ~3.4-3.5 ppm (s, 3H): The three protons of the methyl group (-SO₂CH₃) will appear as a clean singlet. The chemical shift is further downfield than a typical methyl group due to the deshielding influence of the attached sulfonyl group.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
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δ ~161-163 ppm (C4/C6): The two equivalent aromatic carbons adjacent to the ring nitrogens.
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δ ~160 ppm (C2): The carbon atom attached to the sulfonyl group.
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δ ~115-117 ppm (C≡N): The carbon of the nitrile group.
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δ ~110-112 ppm (C5): The carbon atom attached to the nitrile group.
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δ ~40-42 ppm (-SO₂CH₃): The methyl carbon of the sulfonyl group.
Chemical Reactivity and Application in Drug Synthesis
The primary value of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile in drug development lies in its function as a superior electrophile for SNAr reactions. The methylsulfonyl group is an excellent leaving group, often demonstrating superior reactivity compared to traditional halogen leaving groups like chlorine.
Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, resonance-stabilized Meisenheimer intermediate.
Caption: Generalized mechanism for SNAr on the 2-sulfonylpyrimidine core.
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Trustworthiness of the Protocol: This reaction is self-validating. The departure of the highly stable methanesulfinate anion is a strong thermodynamic driving force, ensuring high conversion rates. The reaction is highly chemoselective for the C2 position due to its extreme electrophilicity.
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Expertise in Action: Researchers choose sulfones over chlorides as leaving groups when milder reaction conditions are required or when the incoming nucleophile is weak. Studies have shown that 2-sulfonylpyrimidines can react with thiols over 9 orders of magnitude faster than their 2-chloro counterparts, allowing for reactions at or near neutral pH and room temperature. This avoids harsh conditions that could decompose sensitive functional groups elsewhere in the molecule.
Application in Kinase Inhibitor Synthesis
The pyrimidine-5-carbonitrile scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[5][6][7][8][9] The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, while the substituent at the C2 position explores a deeper pocket. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile is an ideal intermediate for installing this C2-substituent.
Exemplary Synthetic Application:
While a direct synthesis using this exact intermediate is not prominently published, its utility can be illustrated in the context of synthesizing potent kinase inhibitors like those targeting FGFR or CDK9.[8] The key step involves the displacement of the methylsulfonyl group with a primary or secondary amine from a complex molecular fragment.
Hypothetical Protocol for Kinase Inhibitor Synthesis:
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Dissolve 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.
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Add the desired amine nucleophile (e.g., a substituted aniline or benzylamine fragment, 1.1 eq).
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Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated acid.
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Heat the reaction mixture (e.g., 80-120 °C) and monitor by LC-MS. The high reactivity of the sulfonyl leaving group often allows for lower temperatures and shorter reaction times compared to analogous chloro-pyrimidines.
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Upon completion, perform an aqueous workup followed by purification via chromatography or recrystallization to yield the final 2-aminopyrimidine-5-carbonitrile-based inhibitor.
Conclusion
2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a purpose-built intermediate for modern medicinal chemistry. Its structure is exquisitely tuned for high reactivity in nucleophilic aromatic substitution reactions, providing a reliable and efficient method for constructing the 2-substituted pyrimidine-5-carbonitrile core found in numerous targeted therapeutics. The predictable reactivity of the methylsulfonyl leaving group, grounded in fundamental electronic principles, offers chemists a powerful tool for the late-stage functionalization of complex molecules, thereby accelerating the drug discovery and development process.
References
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Al-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available at: [Link]
-
ResearchGate. (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available at: [Link] (Accessed: January 5, 2026).
-
Hassan, A. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26754-26781. Available at: [Link]
-
Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(3), 660-670. Available at: [Link]
-
Woodhead, A. J., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry, 67(4), 2287-2304. Available at: [Link]
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(31), 14147-14166. Available at: [Link]
-
PubChem. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 5, 2026).
-
Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. Available at: [Link]
-
VIVO. Bioorganic & medicinal chemistry letters. Available at: [Link] (Accessed: January 5, 2026).
-
ResearchGate. In vitro and cellular activities of AZD4547 against FGFRs and other kinases. Available at: [Link] (Accessed: January 5, 2026).
-
Singh, S. B., et al. (2008). Discovery and antibacterial activity of lucensimycin C from Streptomyces lucensis. Tetrahedron Letters, 49(16), 2616-2619. Available at: [Link]
-
ResearchGate. Transfer of AZD4547 transcript biomarkers to nanoString platform and.... Available at: [Link] (Accessed: January 5, 2026).
Sources
- 1. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methylsulfonyl)pyriMidine-5-carbonitrile | 38275-50-2 [chemicalbook.com]
- 4. 38275-50-2|2-(Methylsulfonyl)pyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
